From Dolabella auricularia (sea hare)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

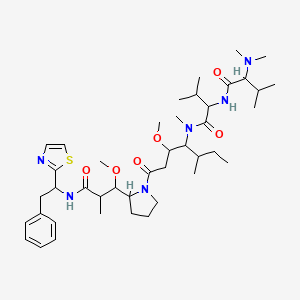

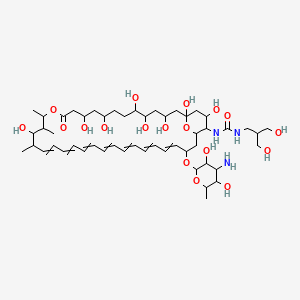

Dolastatin 10 is a marine-derived pentapeptide isolated from the Indian Ocean mollusk Dolabella auricularia. It contains three unique amino acid residues and has shown significant antitumor activity. Dolastatin 10 can effectively induce apoptosis in lung cancer cells and other tumor cells at nanomolar concentrations . It has been developed into commercial drugs for treating specific lymphomas and has received considerable attention in recent years .

Méthodes De Préparation

Dolastatin 10 is synthesized through chemical synthesis due to its relatively simple chemical structure . The synthetic routes involve the assembly of its constituent amino acids, including (S)-dolavaline, (S)-valine, (3R,4S,5S)-dolaisoleuine, and (2R,3R,4S)-dolaproine . The reaction conditions typically involve peptide coupling reactions, protection and deprotection steps, and purification processes . Industrial production methods focus on optimizing these synthetic routes to produce Dolastatin 10 in large quantities for clinical evaluation .

Analyse Des Réactions Chimiques

Dolastatin 10 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are derivatives of Dolastatin 10, which are often used to study its structure-activity relationships and improve its therapeutic properties .

Applications De Recherche Scientifique

Dolastatin 10 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification . In biology, it is used to investigate the mechanisms of cell apoptosis and microtubule inhibition . In medicine, Dolastatin 10 and its derivatives are used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . These ADCs combine Dolastatin 10 derivatives with specific antibodies to improve tumor targeting and reduce systemic toxicity . In industry, Dolastatin 10 is used in the production of commercial drugs for treating lymphomas and other cancers .

Mécanisme D'action

Dolastatin 10 exerts its effects by inhibiting tubulin polymerization, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis . It also inhibits tubulin-dependent guanosine triphosphate hydrolysis and noncompetitive inhibition of vincristine binding to tubulin . These actions result in the accumulation of tumor cells in metaphase and ultimately lead to cell death . The molecular targets of Dolastatin 10 include the tubulin beta-2A chain .

Comparaison Avec Des Composés Similaires

Dolastatin 10 is compared with other similar compounds, such as Dolastatin 15 and synthetic dolastatin 10-based compounds (auristatins) . Dolastatin 10 is more potent than Dolastatin 15 and has a higher cytotoxicity in the subnanomolar range . Auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are derivatives of Dolastatin 10 that have been developed for use in ADCs . These compounds share similar mechanisms of action but differ in their potency and therapeutic applications .

Propriétés

IUPAC Name |

2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDNQWIFNXBECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B13384265.png)

![4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B13384268.png)

![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)

![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)